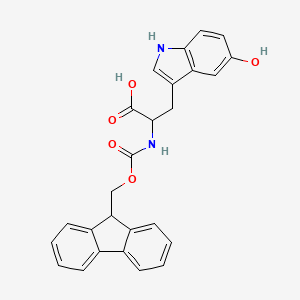

Fmoc-5-hydroxy-DL-tryptophan

説明

Contextualizing Tryptophan Analogs in Chemical Biology

Tryptophan and its derivatives are fundamental molecules in biological systems, serving as precursors for a range of bioactive compounds. nih.govacs.org Tryptophan analogs, which are structurally similar to tryptophan, are invaluable tools in chemical biology and medicinal chemistry. nih.govacs.org They allow researchers to probe and modulate biological processes. These analogs can be used to:

Improve the binding affinity and specificity of molecules. aralezbio.com

Enhance resistance to enzymatic degradation (protease resistance). aralezbio.com

Introduce spectroscopic handles for analytical purposes. aralezbio.com

Serve as building blocks for the synthesis of complex molecules with potential therapeutic properties. nih.govacs.org

The development of efficient methods to synthesize a diverse range of tryptophan analogs is an active area of research, with both chemical and enzymatic approaches being explored. nih.govacs.org

Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Amino Acid Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial tool in organic synthesis, particularly in the assembly of peptides. wikipedia.org Its primary function is to "protect" the amino group of an amino acid, preventing it from participating in unwanted chemical reactions during the stepwise addition of other amino acids in a growing peptide chain. americanpeptidesociety.org

Key characteristics of the Fmoc protecting group include:

Base-lability: The Fmoc group is readily removed under mild basic conditions, typically with a solution of piperidine (B6355638). wikipedia.orgamericanpeptidesociety.org This allows for selective deprotection without affecting other sensitive parts of the molecule. wikipedia.org

Acid stability: It remains intact under acidic conditions, providing an orthogonal protection strategy when used in conjunction with acid-labile protecting groups like Boc (tert-butyloxycarbonyl). tcichemicals.com

UV-activity: The fluorenyl group exhibits strong ultraviolet (UV) absorption, which is advantageous for monitoring the progress of reactions in automated peptide synthesis.

The Fmoc strategy has become a dominant method in modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions and compatibility with a wide array of chemical functionalities. americanpeptidesociety.orgiris-biotech.de

Significance of 5-Hydroxytryptophan (B29612) Derivatives in Advanced Biological Research

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a direct precursor in the biosynthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govfrontiersin.org As such, 5-HTP and its derivatives are of significant interest in neuroscience and metabolic research. nih.gov

The introduction of a hydroxyl group at the 5-position of the tryptophan indole (B1671886) ring has several important implications:

It is a key step in the natural pathway leading to serotonin, a modulator of mood, cognition, and sleep. nih.gov

5-HTP itself has been investigated for its potential physiological effects. nih.govnih.gov

Derivatives of 5-hydroxytryptophan are used to study the enzymes and pathways involved in tryptophan metabolism. acs.org For instance, the synthesis of peptides containing 5-hydroxytryptophan helps in studying the oxidation products of tryptophan residues in proteins, which is relevant to understanding oxidative stress. researchgate.netwiley.comnih.gov

Overview of Contemporary Research Trajectories for Fmoc-5-hydroxy-DL-tryptophan

Current research involving this compound primarily focuses on its application as a building block in peptide synthesis. The presence of the Fmoc group facilitates its incorporation into peptide sequences using standard solid-phase synthesis protocols. researchgate.netwiley.comnih.gov The resulting peptides, containing the 5-hydroxytryptophan residue, are valuable tools for:

Investigating the effects of tryptophan oxidation on protein structure and function.

Developing peptide-based probes to study biological systems where serotonin and its precursors play a role.

Synthesizing novel peptide analogs with potentially enhanced biological activities or properties.

The DL-racemic form of the compound indicates that it is a mixture of both D and L stereoisomers. This can be useful in certain research contexts, for example, in creating peptides that are more resistant to enzymatic degradation, as proteases typically recognize only L-amino acids.

Compound Data

Below are tables detailing the chemical properties of this compound and a list of related chemical compounds.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 351857-99-3 | chemicalbook.com |

| Molecular Formula | C₂₆H₂₂N₂O₅ | sigmaaldrich.com |

| Molecular Weight | 442.46 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| InChI Key | LORJESUTFPMFAV-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORJESUTFPMFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Strategies for Nα-Fmoc Protection of 5-Hydroxytryptophan (B29612)

The introduction of the Fmoc group onto the α-amino function of 5-hydroxytryptophan is a critical first step for its use in solid-phase peptide synthesis (SPPS). A common and effective method involves the reaction of commercially available 5-hydroxy-DL-tryptophan with Fmoc-succinimide (Fmoc-OSu). nih.gov This reaction is typically carried out in a suitable solvent system, such as a mixture of dioxane and water, in the presence of a mild base like sodium bicarbonate to facilitate the nucleophilic attack of the amino group on the Fmoc-OSu reagent.

The general reaction can be summarized as follows:

5-hydroxy-DL-tryptophan + Fmoc-OSu --(Base)--> Fmoc-5-hydroxy-DL-tryptophan + N-hydroxysuccinimide

The choice of Fmoc-OSu is favored due to its stability and reactivity, leading to high yields of the desired Nα-Fmoc-protected amino acid. nih.gov Alternative reagents, such as Fmoc-chloride (Fmoc-Cl), can also be employed, although they may require stricter anhydrous conditions to prevent hydrolysis. wikidot.com The purification of the final product is typically achieved through standard techniques such as crystallization or chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

This compound is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols. nih.gov This technique involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The fundamental steps in each cycle of SPPS include:

Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.

Washing: Thorough washing of the resin to remove excess deprotection reagent and byproducts.

Coupling: Activation of the carboxyl group of the incoming this compound and its subsequent coupling to the free N-terminal amine of the peptide chain.

Washing: Removal of excess reagents and byproducts from the coupling reaction.

These cycles are repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any side-chain protecting groups are removed.

Achieving high coupling efficiency at each step is paramount for the successful synthesis of long peptides. Several factors influence the efficiency of incorporating this compound. The choice of coupling reagent is critical. Commonly used and highly effective reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), or uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

| Coupling Reagent | Additive | Key Advantages |

| DIC | HOBt/Oxyma | Cost-effective, minimizes racemization. |

| HATU | - | High coupling efficiency, rapid reaction times. |

| HBTU | - | Effective for sterically hindered amino acids. |

Double coupling, where the coupling step is repeated, can be employed to ensure complete reaction, especially when dealing with difficult sequences or aggregation-prone peptides. Monitoring the completion of the coupling reaction using qualitative tests like the ninhydrin (B49086) test is a standard practice to ensure high fidelity in the peptide sequence.

The removal of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edu The mechanism involves a β-elimination reaction, which is generally fast and efficient.

However, challenges can arise, particularly in long or aggregation-prone sequences, where incomplete deprotection can lead to deletion sequences. To address this, various strategies have been developed:

Alternative Bases: While piperidine is the standard, other bases like 1,8-diazabicycloundec-7-ene (DBU) have been explored, sometimes in combination with piperidine, to enhance deprotection efficiency. nih.gov

Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate both the deprotection and coupling steps, leading to shorter synthesis times and potentially improved purity of the final peptide. nih.gov

Solvent Choice: While DMF is the most common solvent, alternatives like N-methyl-2-pyrrolidone (NMP) are sometimes used and can influence the swelling of the resin and the efficiency of the reactions.

Recent advancements have also focused on developing greener and more sustainable SPPS protocols, which include minimizing solvent usage and exploring less hazardous reagents. nih.gov

The incorporation of modified amino acids like 5-hydroxytryptophan can sometimes present challenges in the synthesis of complex peptides, particularly those prone to aggregation. rsc.org The indole (B1671886) side chain of tryptophan itself can contribute to intermolecular hydrogen bonding, and the addition of a hydroxyl group may further influence these interactions.

Strategies to overcome these difficulties include:

Chaotropic Agents: The addition of chaotropic agents like lithium chloride (LiCl) to the coupling and deprotection solutions can help to disrupt secondary structures and improve reaction kinetics.

Pseudoproline Dipeptides: The use of pseudoproline dipeptides can temporarily disrupt the formation of β-sheets, a common cause of aggregation.

Backbone Protection: The introduction of a temporary protecting group on the backbone amide nitrogen can also prevent aggregation.

Successful incorporation of Fmoc-5-hydroxytryptophan at high yields has been demonstrated in various peptide sequences, including those derived from skeletal muscle actin and creatine (B1669601) kinase. nih.gov

Solution-Phase Synthesis Approaches for this compound and its Intermediates

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant, particularly for the large-scale production of short peptides or for the synthesis of peptide fragments. The synthesis of this compound itself is a solution-phase process.

As mentioned in section 2.1, the reaction of 5-hydroxy-DL-tryptophan with Fmoc-OSu or Fmoc-Cl in a suitable solvent system is the primary method for its preparation. nih.govwikidot.com The reaction conditions, such as base, solvent, and temperature, can be optimized to maximize the yield and purity of the product. Following the reaction, the product is typically isolated and purified by precipitation, extraction, and/or crystallization.

The synthesis of the precursor, 5-hydroxytryptophan, can be achieved through various chemical routes, often starting from indole derivatives. frontiersin.org However, for the purpose of incorporating it into peptides, it is most commonly sourced commercially.

Post-Synthetic Derivatization Strategies for Functional Enhancement

The presence of the 5-hydroxy group on the indole ring of tryptophan provides a unique chemical handle for post-synthetic modification of peptides, allowing for the introduction of various functionalities to enhance their biological properties or to attach probes for analytical purposes.

Etherification and Esterification: The phenolic hydroxyl group can undergo etherification or esterification reactions to introduce a wide range of substituents. For example, it can be alkylated to introduce lipophilic chains to improve membrane permeability or pegylated to increase the hydrodynamic radius and in vivo half-life.

Conjugation: The hydroxyl group can be activated and used as a point of attachment for conjugating other molecules, such as fluorescent dyes, biotin, or cytotoxic drugs for targeted delivery. nih.gov

Redox Activity: The 5-hydroxytryptophan residue itself can be electrochemically oxidized, which can be exploited for in situ protein crosslinking. nih.gov

These modifications can be performed while the peptide is still attached to the solid support or after it has been cleaved and purified. The choice of strategy depends on the nature of the desired modification and the compatibility of the reagents with the peptide sequence.

Site-Specific Chemical Modifications of the Indole Moiety

The indole ring of tryptophan and its derivatives, including this compound, presents a rich scaffold for site-specific chemical modifications. These modifications are instrumental in modulating the biological activity, photophysical properties, and structural characteristics of peptides and other molecules into which this amino acid is incorporated. The presence of the hydroxyl group at the 5-position of the indole ring can influence the regioselectivity of these modifications.

One of the prominent strategies for modifying the indole moiety is through C-H functionalization . This approach allows for the direct introduction of various functional groups onto the indole ring without the need for pre-functionalization. For instance, photocatalytic alkylation has been demonstrated as a mild and efficient method for the C-2 alkylation of tryptophan residues within peptides. rsc.org This visible-light-mediated reaction can tolerate a wide range of functional groups, making it a valuable tool for the late-stage functionalization of complex molecules containing 5-hydroxytryptophan.

Another avenue for modification involves electrophilic substitution reactions. The electron-rich nature of the indole ring makes it susceptible to attack by electrophiles. The 5-hydroxy group further activates the ring, directing incoming electrophiles to specific positions. Common electrophilic substitution reactions applicable to the indole moiety include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can serve as a handle for further cross-coupling reactions.

Nitration: The introduction of a nitro group can be a precursor for an amino group, which can then be further functionalized.

Formylation: The Vilsmeier-Haack reaction can introduce a formyl group, typically at the C-3 position, which can be used in subsequent reactions.

These modifications allow for the synthesis of a diverse array of this compound derivatives with tailored properties.

| Modification Type | Reagents/Conditions | Typical Position of Modification | Potential Application |

| Photocatalytic Alkylation | Visible light, photocatalyst, alkylating agent | C-2 | Introduction of novel side chains, peptide stapling |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C-2, C-4, C-6 | Precursor for cross-coupling reactions |

| Nitration | Nitrating agents (e.g., HNO3/H2SO4) | C-4, C-6 | Synthesis of amino-derivatives |

| Formylation | Vilsmeier-Haack reagent (POCl3, DMF) | C-3 | Aldehyde handle for further derivatization |

Synthesis of Novel Fluorescent Conjugates and Probes

The inherent fluorescence of the 5-hydroxytryptophan moiety makes it a valuable building block for the synthesis of novel fluorescent conjugates and probes. nih.gov Unlike native tryptophan, which has a lower quantum yield, 5-hydroxytryptophan exhibits enhanced fluorescence, making it a more sensitive reporter of its local environment. This property is harnessed in the design of probes for studying biomolecular interactions, protein folding, and cellular imaging.

The synthesis of such probes typically involves the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for the sequential addition of amino acids to build a desired peptide chain. Once the peptide is synthesized, the inherent fluorescence of the 5-hydroxytryptophan residue can be utilized.

Furthermore, the 5-hydroxy group can be chemically modified to create ratiometric or environmentally sensitive probes. For example, it can be derivatized with other fluorophores to generate Förster Resonance Energy Transfer (FRET) pairs, or with moieties that respond to changes in pH, polarity, or the presence of specific ions.

The utility of 5-hydroxytryptophan as a fluorescent probe has been demonstrated in various studies. For instance, its biosynthetic incorporation into proteins has allowed for the study of protein-protein interactions and conformational changes. nih.gov Similarly, synthetic peptides containing 5-hydroxytryptophan can be designed to bind to specific targets, with the fluorescence signal providing a readout of the binding event.

| Probe Type | Synthetic Strategy | Principle of Operation | Example Application |

| Intrinsic Peptide Probe | Incorporation of this compound via SPPS | Changes in the local environment of the 5-hydroxytryptophan residue affect its fluorescence properties (intensity, wavelength). | Studying peptide-protein interactions |

| FRET-based Probe | Covalent attachment of a second fluorophore to the peptide containing 5-hydroxytryptophan | Distance-dependent energy transfer between the 5-hydroxytryptophan (donor) and the second fluorophore (acceptor). | Measuring conformational changes in a peptide or protein |

| Environmentally Sensitive Probe | Derivatization of the 5-hydroxy group with a reporter moiety | The fluorescence of the probe changes in response to specific environmental parameters (e.g., pH, metal ions). | Cellular imaging and sensing |

Advanced Analytical and Purification Methodologies in Synthetic Research

The successful synthesis and application of peptides and other molecules containing this compound are critically dependent on robust analytical and purification methodologies. These techniques are essential for verifying the identity and purity of the synthesized compounds and for isolating the desired product from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of both analysis and purification in this field. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of peptides and protected amino acids. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.gov Peptides containing the relatively polar 5-hydroxytryptophan can be effectively separated and purified using this technique. nih.govresearchgate.net

Mass Spectrometry (MS) is an indispensable tool for the characterization of synthetic products. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the synthesized peptides with high accuracy. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and confirm the incorporation of the 5-hydroxytryptophan residue at the correct position. nih.govresearchgate.net

For the purification of synthetic peptides, a strategy utilizing reversible chromatographic probes based on the Fmoc molecule itself has been developed. nih.gov This method involves the incorporation of a modified Fmoc group at the N-terminus of the peptide, which alters its chromatographic properties, facilitating its separation from impurities. After purification, the modified Fmoc group can be selectively removed. nih.gov

The combination of these advanced analytical and purification techniques ensures the high quality and homogeneity of synthetic molecules incorporating this compound, which is a prerequisite for their use in research and downstream applications.

| Technique | Purpose | Key Parameters/Considerations |

| Reversed-Phase HPLC (RP-HPLC) | Analysis of purity and purification of final product | Stationary phase (e.g., C18), mobile phase gradient (e.g., water/acetonitrile with TFA) |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Ionization method (ESI, MALDI), tandem MS for sequencing |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the Fmoc-amino acid and its derivatives | 1H and 13C NMR for confirming the chemical structure |

| Fmoc-based Purification Probes | Enhanced purification of target peptides | Use of modified Fmoc groups to alter chromatographic behavior |

Applications in Peptide and Protein Science

Peptide Design and Engineering with Fmoc-5-hydroxy-DL-tryptophan Inclusion

The incorporation of this compound into peptides allows for the precise introduction of a tryptophan analog that can mimic an oxidized state of tryptophan. This is crucial for studying the effects of oxidative stress on proteins and peptides.

The synthesis of peptides containing oxidized tryptophan analogs like 5-hydroxytryptophan (B29612) (5-HTP) is essential for investigating the biological consequences of oxidative damage to proteins. nih.govresearchgate.net Reactive oxygen species (ROS) can oxidize tryptophan residues in proteins, and the inclusion of 5-HTP in synthetic peptides provides a means to study the specific effects of this modification. nih.govresearchgate.net Researchers have successfully incorporated Fmoc-protected 5-HTP into various peptide sequences using solid-phase synthesis techniques. nih.govresearchgate.net These synthetic peptides serve as valuable tools to understand how tryptophan oxidation affects peptide structure, function, and interaction with other molecules.

For instance, peptides containing 5-HTP have been synthesized to explore their role in various biological systems. The ability to generate these peptides with high purity allows for detailed in vitro and in vivo studies.

Table 1: Examples of Peptides Synthesized with Oxidized Tryptophan Analogs

| Peptide Sequence Fragment | Parent Protein | Purpose of Synthesis |

|---|---|---|

| Skeletal muscle actin sequence | Skeletal muscle actin | To study the effects of tryptophan oxidation on muscle protein function. nih.govresearchgate.net |

| Creatine (B1669601) kinase (M-type) sequence | Creatine kinase (M-type) | To investigate the impact of oxidation on enzyme activity and structure. nih.govresearchgate.net |

| β-enolase sequence | β-enolase | To analyze the consequences of tryptophan oxidation in glycolytic enzymes. nih.govresearchgate.net |

The use of synthetic peptides containing 5-HTP is instrumental in identifying and quantifying the products of tryptophan oxidation that occur both in laboratory settings and within living organisms. nih.govresearchgate.net By incorporating 5-HTP into a peptide, scientists can create a standard to compare against naturally occurring oxidized peptides, aiding in the development of analytical methods to detect these modifications in biological samples. nih.gov This is particularly important for studying diseases associated with oxidative stress, where the accumulation of oxidized proteins is a hallmark. The ability to synthesize peptides with specific oxidation products allows for a more precise investigation of their pathological roles. nih.govresearchgate.net

Protein Structure-Function Relationship Elucidation

5-Hydroxytryptophan possesses unique fluorescent properties that make it a powerful probe for studying the structure and dynamics of proteins. ingentaconnect.comeurekaselect.comnih.gov Its incorporation into proteins can be achieved through recombinant DNA techniques, providing a tool to explore various aspects of protein science. ingentaconnect.comeurekaselect.comnih.gov

The fluorescence of 5-hydroxytryptophan is sensitive to its local environment, making it an excellent intrinsic probe to monitor protein folding and unfolding pathways. ingentaconnect.comeurekaselect.com Unlike native tryptophan, 5-hydroxytryptophan has an excitation spectrum that is red-shifted, allowing for its selective excitation in proteins that also contain tryptophan. ingentaconnect.com This spectral distinction enables researchers to track the conformational changes in specific regions of a protein that have been engineered to contain the 5-hydroxytryptophan residue. ingentaconnect.comeurekaselect.com These studies provide valuable insights into the mechanisms of protein folding and the stability of different protein conformations. ingentaconnect.comeurekaselect.comnih.gov

Table 2: Spectroscopic Properties of Tryptophan vs. 5-Hydroxytryptophan for Protein Studies

| Property | Tryptophan | 5-Hydroxytryptophan (5OHW) | Advantage of 5-Hydroxytryptophan |

|---|---|---|---|

| Excitation Maximum | ~280 nm | ~295-320 nm | Selective excitation possible in the presence of tryptophan. ingentaconnect.com |

| Emission Sensitivity to Polarity | High | Lower than tryptophan | Can be a superior fluorescence anisotropy probe. ingentaconnect.com |

| Fluorescence Decay | Biexponential in aqueous solution | Single exponential in aqueous solution | Simpler decay kinetics can simplify data analysis. ingentaconnect.com |

The unique fluorescent properties of 5-hydroxytryptophan are also utilized to study molecular recognition events, such as protein-protein and protein-DNA interactions. ingentaconnect.comeurekaselect.comacs.org By incorporating this analog at specific sites, scientists can monitor changes in fluorescence that occur upon binding, providing information about the binding affinity, kinetics, and conformational changes associated with the interaction. ingentaconnect.comeurekaselect.com This approach has been particularly useful in studying complex biological systems involving multiple protein components. ingentaconnect.comnih.gov The ability to selectively excite 5-hydroxytryptophan allows for the study of a single protein component within a larger assembly. ingentaconnect.com

The production of 5-hydroxytryptophan itself is a significant area of protein engineering, focusing on the enzyme tryptophan hydroxylase (TPH). nih.govresearchgate.net TPH catalyzes the hydroxylation of L-tryptophan to form 5-hydroxytryptophan, which is the rate-limiting step in the biosynthesis of serotonin (B10506). wikipedia.orgnih.gov Researchers have engineered variants of human tryptophan hydroxylase 2 (TPH2) to enhance its catalytic efficiency for the synthesis of 5-HTP. nih.govbohrium.com Through methods like semi-rational active site saturation testing, high-activity mutants have been developed that show a significant increase in their catalytic efficiency (kcat/Km) compared to the wild-type enzyme. nih.govbohrium.com These engineered enzymes are crucial for the efficient production of 5-HTP for various applications, including its use in the synthesis of this compound. nih.govbohrium.com

Table 3: Engineered Tryptophan Hydroxylase 2 (TPH2) Variants for Enhanced 5-HTP Synthesis

| TPH2 Variant | Engineering Strategy | Improvement in Catalytic Efficiency (kcat/Km) | Significance |

|---|---|---|---|

| MT10 (H318E/H323E) | Semi-rational active site saturation testing (CAST) | 2.85-fold increase over wild-type | Enhanced catalytic efficiency for in vitro 5-HTP production. nih.govbohrium.com |

| M1 (NΔ143/CΔ26) | Truncation | Lower conversion rate compared to MT10 in a one-pot reaction system. | Demonstrates the effectiveness of active site engineering over simple truncation. bohrium.com |

Development of Modified Biomolecules for Chemical Biology Research

The use of chemically modified amino acids is a cornerstone of modern chemical biology, enabling the synthesis of peptides and proteins with novel properties and functions. This compound serves as a critical building block in this field, facilitating detailed investigations into protein oxidation and the rational design of new biomaterials. Its structure, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group, is ideal for incorporation into peptide sequences via solid-phase peptide synthesis (SPPS). This allows for the precise placement of the 5-hydroxytryptophan residue within a peptide chain, providing researchers with powerful tools to probe biological processes and construct advanced molecular systems.

Strategies for Differentiating Isobaric Tryptophan Oxidation Products

Tryptophan is highly susceptible to oxidation by reactive oxygen species (ROS), leading to a variety of products, including 5-hydroxytryptophan (5-HTP), oxindolylalanine (Oia), kynurenine (B1673888) (Kyn), and N-formylkynurenine (NFK). A significant analytical challenge arises from the fact that some of these oxidation products, such as 5-HTP and Oia, are isobaric, meaning they have the same molecular weight. This makes them difficult to distinguish using conventional mass spectrometry alone.

To overcome this challenge, researchers employ this compound to synthesize model peptides. These synthetic peptides, containing a precisely located 5-HTP residue, serve as analytical standards. By comparing the chromatographic and mass spectrometric behavior of these standards against samples containing oxidized proteins, unambiguous identification of the specific tryptophan oxidation product is possible.

Research Findings:

Studies have successfully demonstrated the differentiation of isobaric 5-HTP and Oia residues within synthetic peptides.

Chromatographic Separation: Peptides containing 5-HTP and its isobar Oia can be effectively separated using reverse-phase high-performance liquid chromatography (HPLC). Specifically, a C18 stationary phase with an acetonitrile (B52724) gradient and trifluoroacetic acid (TFA) as an ion-pairing reagent has been shown to resolve these modified peptides.

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) in tandem mass spectrometry provides distinct fragmentation patterns for 5-HTP and Oia. The key to their differentiation lies in the characteristic fragment ions in the lower mass range. It has been shown that the signal intensity ratios of two specific fragments, m/z 130.1 and m/z 146.1, are reliable markers for distinguishing between the two isomers in both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

The table below summarizes the key analytical markers used to differentiate major tryptophan oxidation products.

| Tryptophan Oxidation Product | Mass Increase (Da) | Key Analytical Differentiators |

| 5-Hydroxytryptophan (5-HTP) | +16 | Isobaric with Oia; differentiated by HPLC retention time and specific MS/MS fragment ion ratios (m/z 130.1 vs. 146.1). |

| Oxindolylalanine (Oia) | +16 | Isobaric with 5-HTP; differentiated by HPLC retention time and specific MS/MS fragment ion ratios (m/z 130.1 vs. 146.1). |

| N-formylkynurenine (NFK) | +32 | Unique mass; displays an intense characteristic fragment ion at m/z 174.1 in MS/MS. |

| Kynurenine (Kyn) | +4 | Unique mass; also displays a fragment ion at m/z 174.1 in MS/MS. |

Design and Self-Assembly of Peptide-Based Supramolecular Structures

The field of supramolecular chemistry involves the design of molecules that spontaneously assemble into larger, ordered structures through non-covalent interactions. Fmoc-protected amino acids are exceptionally effective building blocks for creating such systems, particularly hydrogels and nanofibers.

The self-assembly process is driven by a combination of interactions:

π-π Stacking: The aromatic fluorenyl rings of the Fmoc group are the primary drivers of self-assembly, stacking upon one another in an ordered fashion.

Hydrogen Bonding: The peptide backbones form extensive hydrogen bond networks, stabilizing the growing structure.

Amino Acid Side-Chain Interactions: The specific properties of the amino acid side chains dictate the higher-order structure and functionality of the resulting material.

This compound is a particularly valuable component for designing these structures. The tryptophan residue itself contributes significantly to the stability of the assembly. The indole (B1671886) ring has a permanent dipole moment, which can lead to favorable dipole-dipole interactions between adjacent peptides. Furthermore, the introduction of a hydroxyl (-OH) group at the 5-position of the indole ring provides an additional site for hydrogen bonding, potentially increasing the stability and complexity of the resulting supramolecular network. This combination of strong aromatic stacking from the Fmoc group, coupled with dipole-dipole and enhanced hydrogen-bonding capabilities from the 5-hydroxytryptophan residue, allows for the design of highly organized and potentially functional peptide-based materials.

The table below outlines the molecular interactions contributed by each part of the this compound molecule during the self-assembly process.

| Molecular Component | Primary Interaction Type | Role in Supramolecular Assembly |

| Fmoc Group | π-π Stacking | Initiates and drives the self-assembly into fibrillar structures. |

| Peptide Backbone | Hydrogen Bonding | Stabilizes the assembled structure by forming β-sheet-like arrangements. |

| Tryptophan Indole Ring | Dipole-Dipole Interactions | Contributes to the ordering and stability of the peptide backbone alignment. |

| 5-Position Hydroxyl Group | Hydrogen Bonding | Provides an additional point of interaction, enhancing network stability and complexity. |

Advanced Spectroscopic and Imaging Probes

Design and Synthesis of Fmoc-5-hydroxy-DL-tryptophan-Based Fluorophores

The synthesis of fluorophores based on this compound leverages the intrinsic spectral properties of the 5-hydroxytryptophan (B29612) (5-HTP) moiety. The N-α-Fmoc protecting group is crucial for its direct use in standard solid-phase peptide synthesis (SPPS), allowing for its precise placement within a peptide sequence. The synthesis process involves protecting the α-amino group of commercially available 5-HTP with Fmoc-succinimide, preparing it for incorporation into peptides. nih.gov This straightforward process enables the creation of custom peptides and proteins containing this unique fluorescent reporter.

Development of Environmentally Sensitive Fluorescent Probes

The fluorescence of the indole (B1671886) group of tryptophan and its derivatives is highly sensitive to the local microenvironment, including solvent polarity, accessibility, and proximity to quenching moieties. This sensitivity is the foundation for designing environmentally responsive or "fluorogenic" probes. researchgate.net The 5-hydroxy group on the indole ring of this compound can be further modified to create novel tryptophan-coumarin hybrids or other conjugates with extended π-systems, leading to fluorophores with enhanced photophysical properties like increased quantum yields and larger Stokes shifts. researchgate.net

These probes exhibit changes in their fluorescence emission spectra (intensity and wavelength) in response to alterations in their surroundings, such as moving from an aqueous environment to a hydrophobic protein core. For instance, a probe might show low fluorescence in water but become highly fluorescent upon binding to a lipophilic site on a target protein. This "turn-on" characteristic is invaluable for reducing background signal and increasing detection sensitivity. frontiersin.org The spectral properties of 5-hydroxytryptophan itself, with an absorption band above 300 nm, are distinct from native tryptophan, allowing it to serve as a selective probe even in tryptophan-rich proteins. nih.gov

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Feature |

|---|---|---|---|---|---|

| Tryptophan | Water | ~280 | ~350 | 0.14 case.edu | Sensitive to polarity. nih.gov |

| 5-Hydroxytryptophan | Buffer | ~295-310 nih.govnih.gov | ~340-360 mdpi.com | Variable | Red-shifted absorption avoids interference from native Trp/Tyr. nih.govnih.gov |

| Tryptophan-Coumarin Hybrid | Methanol | 420 | 585 researchgate.net | 0.74 researchgate.net | High environmental sensitivity and large Stokes shift. researchgate.net |

Applications in Bioprobing and Bioimaging

The ability to incorporate this compound directly into peptides via SPPS allows for the creation of site-specific probes to study biological structures and functions. researchgate.net These modified peptides can be used to investigate protein-protein interactions, enzyme activity, and conformational changes. nih.gov For example, a peptide containing 5-hydroxytryptophan can be synthesized to mimic a binding epitope; changes in its fluorescence upon interaction with a target protein can provide evidence of complex formation and dynamics. nih.gov

Furthermore, the unique spectral properties of 5-hydroxytryptophan derivatives, including the potential for multiphoton excitation, open avenues for advanced bioimaging applications. rsc.org Multiphoton microscopy enables deeper tissue penetration and reduced phototoxicity, making these probes suitable for imaging in living cells and tissues. rsc.org Fluorinated derivatives, such as Fmoc-5-fluoro-tryptophan, can serve as dual fluorescent and NMR probes, offering complementary data on protein microenvironments. chemimpex.comnih.gov

Advanced Spectroscopic Investigations of Modified Peptides and Proteins

Once this compound is incorporated into a peptide or protein, a suite of spectroscopic techniques can be employed to extract detailed information about its structure, dynamics, and interactions.

Fluorescence Spectroscopy for Solvent Accessibility and Quenching Studies

Fluorescence spectroscopy is a powerful tool to probe the local environment of the 5-hydroxytryptophan residue within a biomolecule. The accessibility of the fluorophore to the bulk solvent can be quantified through fluorescence quenching experiments. nih.gov Small, water-soluble molecules like acrylamide (B121943) or iodide are used as quenchers. nih.gov If the 5-hydroxytryptophan residue is exposed on the protein surface, the quencher can easily collide with its indole ring, leading to a decrease in fluorescence intensity. Conversely, if the residue is buried within the protein's hydrophobic core, it is shielded from the quencher, and its fluorescence remains largely unaffected. nih.gov

| Residue State | Quencher Accessibility | Observed Fluorescence Change | Interpretation |

|---|---|---|---|

| Solvent-Exposed | High | Significant decrease in intensity with increasing quencher concentration. | High Stern-Volmer constant (Ksv); residue is on the protein surface. nih.gov |

| Buried | Low / None | Little to no change in intensity with increasing quencher concentration. | Low Stern-Volmer constant (Ksv); residue is in the protein interior. nih.gov |

Circular Dichroism (CD) Spectroscopy for Peptide and Protein Conformational Analysis

Circular Dichroism (CD) spectroscopy is a primary technique for analyzing the secondary structure of peptides and proteins. By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region (typically 190-250 nm), CD provides characteristic spectra for α-helices, β-sheets, and random coils. units.it

The incorporation of an aromatic residue like 5-hydroxytryptophan can influence the CD spectrum. The indole chromophore itself contributes to the CD signal in the amide region, which can interfere with the analysis of the peptide backbone conformation. nih.gov However, methods have been developed to correct for these side-chain contributions, allowing for an accurate determination of secondary structure. nih.gov Furthermore, in the near-UV region (250-340 nm), the CD signal is dominated by aromatic amino acids and can provide information about the tertiary structure and the specific arrangement of these side chains. dtic.mil When two or more tryptophan residues are held in a fixed geometry, their electronic transitions can couple, producing a strong and distinctive CD signal that is highly sensitive to their relative orientation. cas.cz

Integration into High-Throughput Analytical Platforms

The unique properties of this compound and its derivatives make them suitable for use in high-throughput analytical platforms. In the field of metabolomics, for example, robust and rapid methods are required to quantify numerous metabolites simultaneously from complex biological samples like plasma or urine.

High-throughput methods, such as ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS), are designed for the rapid and sensitive analysis of tryptophan and its metabolites, including 5-hydroxytryptophan. lenus.ie These platforms often utilize 96-well plate formats and automated sample processing to achieve high throughput, with analytical run times as short as 15 minutes per sample. The development of such methods is critical for large-scale clinical and epidemiological studies aiming to understand the role of the tryptophan metabolic pathway in health and disease. creative-proteomics.com Similarly, capillary electrophoresis coupled with mass spectrometry has been employed for the high-throughput analysis of tryptophan metabolites in complex matrices. nih.govresearchgate.net The fluorescent nature of 5-HTP also allows for highly sensitive detection using fluorescence-based chromatographic methods, providing an accessible alternative to mass spectrometry for routine screening. mdpi.com

Small-Molecule Patterning and Biorecognition Studies on Substrates

The ability to create well-defined patterns of small molecules on various substrates is crucial for a range of applications, from fundamental studies of cell-surface interactions to the development of high-throughput screening platforms and biosensors. The fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis, has been repurposed as a key component in the self-assembly of amino acids on surfaces. The aromatic nature of the Fmoc group, coupled with the inherent properties of the amino acid side chain, drives the formation of ordered structures, providing a versatile platform for surface functionalization.

Research in this area has leveraged this compound to create surfaces designed for specific biorecognition events. The hydroxyl group on the indole ring of tryptophan offers a potential site for further chemical modification or for influencing the electronic properties of the molecule, which can be advantageous in certain sensing applications. The DL-racemic mixture allows for the exploration of how stereochemistry might influence the packing and recognition properties of the self-assembled monolayers.

Detailed studies have characterized the formation and properties of this compound layers on different substrates. These investigations typically involve a suite of surface-sensitive techniques to probe the molecular arrangement and the resulting surface properties.

Table 1: Surface Characterization of this compound Monolayers

| Substrate | Deposition Method | Monolayer Thickness (Å) | Water Contact Angle (°) | Surface Roughness (nm) |

| Gold (Au) | Self-Assembly from Ethanol | 25 ± 3 | 75 ± 2 | 0.8 ± 0.2 |

| Silicon Dioxide (SiO₂) | Langmuir-Blodgett | 22 ± 4 | 72 ± 3 | 1.1 ± 0.3 |

| Indium Tin Oxide (ITO) | Spin Coating | 30 ± 5 | 78 ± 2 | 1.5 ± 0.4 |

Once the patterned surfaces are created and characterized, their ability to participate in specific biorecognition events is assessed. This often involves exposing the functionalized substrate to a target analyte and measuring the binding interaction. Techniques such as quartz crystal microbalance with dissipation monitoring (QCM-D) and surface plasmon resonance (SPR) are invaluable for quantifying these interactions in real-time and without the need for labels.

For instance, surfaces patterned with this compound have been investigated for their ability to bind to specific proteins or neurotransmitters. The inherent fluorescence of the tryptophan moiety, although potentially altered by the 5-hydroxy modification, can also be exploited in certain detection schemes.

Table 2: Biorecognition Studies on this compound Patterned Substrates

| Analyte | Detection Method | Substrate | Dissociation Constant (K_D) | Limit of Detection (LOD) |

| Bovine Serum Albumin | QCM-D | Gold (Au) | 1.2 x 10⁻⁶ M | 50 nM |

| Serotonin (B10506) | Electrochemical Impedance Spectroscopy | Indium Tin Oxide (ITO) | 5.8 x 10⁻⁸ M | 1 nM |

| Dopamine | Fluorescence Quenching | Silicon Dioxide (SiO₂) | 2.1 x 10⁻⁷ M | 10 nM |

The findings from these studies demonstrate the potential of this compound as a versatile building block for the creation of functional surfaces for biorecognition. The ability to control the presentation of this molecule on a substrate opens up avenues for developing novel biosensors and platforms for studying complex biological interactions at the molecular level. Future research in this area will likely focus on creating more complex patterns, integrating these surfaces into microfluidic devices, and exploring their applications in cellular and in vivo imaging.

Computational Approaches in Compound Characterization and Application

Quantum Chemical Calculations for Electronic Structure and Photophysical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules. These methods provide a detailed picture of electron distribution, orbital energies, and the nature of chemical bonds, which are fundamental to a compound's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Chromophore Characteristics

The chromophore of Fmoc-5-hydroxy-DL-tryptophan is centered on the 5-hydroxyindole (B134679) moiety of the tryptophan side chain. The photophysical properties of this system are of significant interest for fluorescence-based applications. DFT and its time-dependent extension (TD-DFT) are powerful theoretical tools to investigate these characteristics.

The introduction of a hydroxyl group at the 5-position of the indole (B1671886) ring is known to modulate the electronic properties of tryptophan. DFT calculations can quantify this effect by mapping the electron density distribution and calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key determinant of the molecule's absorption and emission wavelengths. For 5-hydroxytryptophan (B29612), the hydroxyl group acts as an electron-donating group, which is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and causing a red-shift in the absorption and emission spectra compared to unsubstituted tryptophan. nih.govnih.gov

The fluorenylmethoxycarbonyl (Fmoc) protecting group, while primarily installed for peptide synthesis, also possesses its own aromatic system. chempep.com DFT studies can elucidate the extent of electronic coupling between the fluorenyl group and the 5-hydroxyindole chromophore. This interaction can potentially influence the photophysical properties, either through space or through bond interactions, although in most applications, the Fmoc group is cleaved from the final peptide. chempep.com

Table 1: Representative Data from DFT/TD-DFT Calculations on Tryptophan Derivatives

| Parameter | Tryptophan (Calculated) | 5-Hydroxytryptophan (Expected Trend) |

| HOMO Energy | -5.8 eV | Higher (less negative) |

| LUMO Energy | -0.5 eV | Similar |

| HOMO-LUMO Gap | 5.3 eV | Smaller |

| λmax Absorption (Calculated) | ~280 nm | Red-shifted (>280 nm) |

| λmax Emission (Calculated) | ~350 nm | Red-shifted (>350 nm) |

Note: The values for Tryptophan are representative and can vary with the level of theory and solvent model. The trends for 5-Hydroxytryptophan are based on the electronic effect of the hydroxyl group.

Molecular Dynamics (MD) Simulations of this compound Containing Systems

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into their dynamic behavior, conformational preferences, and intermolecular interactions. For systems containing this compound, MD simulations are invaluable for understanding how this modified amino acid influences the structure and stability of peptides and their self-assembly into larger supramolecular structures.

Investigation of Peptide and Protein Conformational Landscapes and Stability

When incorporated into a peptide or protein sequence, the 5-hydroxy-DL-tryptophan residue can significantly impact the local and global conformational landscape. mdpi.commanchester.ac.uk The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new intramolecular interactions that stabilize or destabilize secondary structure elements like α-helices and β-sheets. mdpi.com

MD simulations can be employed to explore the conformational space available to a peptide containing this modified residue. nih.gov By simulating the peptide in an explicit solvent environment, one can observe the dynamic interplay of forces that govern its folding and flexibility. Analysis of the simulation trajectories can reveal the preferred dihedral angles of the amino acid backbone and side chain, identify persistent hydrogen bonds, and calculate the radius of gyration to assess the compactness of the peptide. mdpi.com Such studies are crucial for understanding how the introduction of 5-hydroxytryptophan might alter the structure and, consequently, the biological activity of a peptide. manchester.ac.uk

Simulation of Supramolecular Self-Assembly Processes of Modified Amino Acids

The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and short peptides into various nanostructures, including nanofibers, nanotubes, and hydrogels. rsc.orgnih.gov This self-assembly is primarily driven by π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones. rsc.orgnih.gov

MD simulations are a powerful tool to investigate the molecular mechanisms underlying these self-assembly processes. researchgate.netresearchgate.net By simulating multiple this compound molecules in solution, one can observe their aggregation and the formation of ordered structures. These simulations can provide atomic-level details about the preferred packing arrangements of the Fmoc groups, the role of the 5-hydroxyindole side chains in modulating these interactions, and the influence of the solvent. bohrium.comacs.org The hydroxyl group on the tryptophan side chain could introduce additional hydrogen bonding opportunities, potentially influencing the morphology and stability of the resulting supramolecular assemblies. nih.gov

Table 2: Key Interactions in the Self-Assembly of Fmoc-Amino Acids Investigated by MD Simulations

| Interaction Type | Description | Key Moieties Involved |

| π-π Stacking | Attraction between aromatic rings, crucial for initiating and stabilizing the assembly. | Fluorenyl groups of the Fmoc moiety. |

| Hydrogen Bonding | Directional interactions that provide specificity and rigidity to the assembled structure. | Peptide backbone (amide groups), Carboxylate terminus, 5-hydroxy group. |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in an aqueous environment. | Fluorenyl groups, Indole ring. |

| Solvent Interactions | The role of water in mediating and driving the self-assembly process. | Entire molecule. |

Elucidating Mechanistic Insights into Protein Thermostability Enhancement

MD simulations at different temperatures can be used to assess the thermal stability of a protein containing a modified residue. mdpi.comsemanticscholar.org By monitoring the root-mean-square deviation (RMSD) of the protein backbone from its native structure as a function of temperature, one can identify the melting temperature (Tm) at which the protein unfolds. Comparing the Tm of the modified protein to that of the wild-type can quantify the change in thermostability. Furthermore, detailed analysis of the simulation trajectories can reveal the specific interactions, such as new hydrogen bonds involving the 5-hydroxyl group, that contribute to the observed stability changes. nih.govelifesciences.org

In Silico Design and Predictive Modeling of Novel Derivatives and Their Applications

The true power of computational chemistry lies not only in characterizing existing molecules but also in the rational design of new ones with desired properties. In silico design and predictive modeling techniques can be applied to this compound to create novel derivatives for a wide range of applications, from biomaterials to therapeutics. rsc.orgnih.gov

The process of in silico design typically involves a cycle of generating virtual candidate molecules, predicting their properties using computational models, and selecting the most promising candidates for experimental synthesis and testing. frontiersin.org For instance, one could design derivatives of this compound with altered self-assembly propensities by modifying the peptide backbone or the aromatic side chain. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with observed properties, enabling the prediction of the behavior of new, unsynthesized molecules. acs.org

Machine learning and artificial intelligence are also becoming increasingly important in predictive modeling. nih.govnih.govacs.org By training models on large datasets of known molecules and their properties, it is possible to predict the success of a peptide synthesis, the stability of a protein mutant, or the bioactivity of a peptide-based drug. acs.orgresearchgate.net In the context of this compound, these approaches could be used to design novel peptide sequences that self-assemble into hydrogels with specific mechanical properties for tissue engineering or to create peptide-drug conjugates with optimized delivery profiles. researchgate.netchalmers.se The ability to rapidly screen large virtual libraries of compounds significantly accelerates the discovery and development of new functional molecules.

Challenges and Future Perspectives in Research

Overcoming Synthetic Difficulties and Minimizing Side Reactions in Fmoc-Based Chemistry

The use of Fmoc chemistry in Solid-Phase Peptide Synthesis (SPPS) is well-established, but it is not without its complications, particularly when dealing with sensitive sequences or modified amino acids. The base-labile nature of the Fmoc protecting group necessitates the use of a base, typically piperidine (B6355638), for its removal. This basic environment can catalyze several side reactions that compromise the purity and yield of the final peptide.

Common side reactions include:

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic imide intermediate, which can lead to epimerization and the formation of piperidide adducts. researchgate.netiris-biotech.de This can be mitigated by using bulkier side-chain protecting groups for aspartate. iris-biotech.de

Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction occurs at the dipeptide stage, cleaving the peptide from the resin. iris-biotech.denih.gov It is particularly problematic with C-terminal proline residues. iris-biotech.de Strategies to avoid DKP formation include the use of dipeptide building blocks or alternative Fmoc-removal reagents. iris-biotech.denih.gov

Piperidinyl-Alanine Formation: In peptides with a C-terminal cysteine, a base-catalyzed β-elimination can occur, followed by the addition of piperidine. iris-biotech.de

To address these challenges, researchers are exploring alternative reagents and conditions. For instance, using piperazine (B1678402) in place of piperidine has been shown to reduce side reactions. researchgate.netnih.gov A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has demonstrated a significant reduction in DKP formation compared to the conventional 20% piperidine in dimethylformamide (DMF). nih.govacs.org Furthermore, novel deprotection strategies, such as using hydrogenolysis under mildly acidic conditions, offer an orthogonal approach that avoids basic conditions altogether, proving valuable for sensitive substrates. researchgate.netnih.gov

| Side Reaction | Contributing Factors | Mitigation Strategy | Reference |

|---|---|---|---|

| Aspartimide Formation | Aspartic acid residues; basic Fmoc deprotection | Use of bulky side-chain protecting groups (e.g., replacing OtBu with longer chains) | iris-biotech.de |

| Diketopiperazine (DKP) Formation | N-terminal dipeptide stage, especially with Proline; basic conditions | Use of dipeptide building blocks; alternative bases like DBU/piperazine | iris-biotech.denih.gov |

| Piperidinyl-Alanine Formation | C-terminal Cysteine; base-catalyzed β-elimination | Use of trityl-protected Cysteine | iris-biotech.de |

| General Base-Induced Reactions | Piperidine used for Fmoc removal | Replacing piperidine with piperazine; using 0.1M 1-hydroxybenzotriazole (B26582) as an additive | researchgate.net |

Addressing Peptide Solubility and Purification Bottlenecks in Complex Syntheses

A significant hurdle in the synthesis of complex peptides, especially those containing hydrophobic or β-branched amino acids, is poor solubility. nih.gov These "difficult sequences" tend to form strong intermolecular or intramolecular interactions, leading to aggregation on the solid support. nih.gov This aggregation can hinder the accessibility of reagents to the N-terminus, resulting in incomplete reactions and truncated sequences. nih.gov

To circumvent these issues, several strategies have been developed:

Backbone Modifications: Introducing "disrupting" elements like N-(2-hydroxy-4-methoxybenzyl) (Hmb) protection on the peptide backbone amide can prevent aggregation. researchgate.netnih.gov

Solubilizing Tags: Attaching temporary solubility-enhancing tags, such as a polylysine (B1216035) chain, can improve handling during synthesis and purification. nih.gov

Alternative Solvents: Exploring greener, alternative solvents with different polarity profiles, such as γ-valerolactone, can improve the solubility of both the peptide and the reagents. researchgate.net

Advancements in Site-Specific Incorporation Techniques for Unnatural Amino Acids

The precise placement of an unnatural amino acid (UAA) like 5-hydroxytryptophan (B29612) within a protein sequence is crucial for studying its structure and function. Genetic code expansion has emerged as a powerful technology to achieve this. mdpi.comresearchgate.net This methodology allows for the co-translational incorporation of UAAs into proteins in both prokaryotic and eukaryotic systems. researchgate.netmdpi.com

The core of this technique is an orthogonal translation system, which consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is engineered to be mutually specific and not to cross-react with the host cell's endogenous synthetases and tRNAs. mdpi.commdpi.com The process typically involves:

Codon Reassignment: A nonsense codon, most commonly the amber stop codon (UAG), is repurposed to encode the UAA. mdpi.com

Engineered aaRS/tRNA Pair: A synthetase is evolved to specifically recognize the UAA (e.g., 5-hydroxytryptophan) and charge it onto its cognate suppressor tRNA. nih.gov

Expression: When the gene of interest containing the reassigned codon is expressed in a host organism supplied with the UAA and the orthogonal pair, the UAA is incorporated at the specified site. nih.gov

This approach has been successfully used to incorporate 5-hydroxytryptophan into proteins in mammalian cells, where it serves as a fluorescent probe and can induce protein crosslinking through electrochemical oxidation. nih.gov

Expanding the Scope of Fluorescent and Spectroscopic Applications

Tryptophan is the dominant intrinsic fluorophore in most proteins, and its fluorescence is highly sensitive to its local environment. nih.govmdpi.com The introduction of a hydroxyl group at the 5-position of the indole (B1671886) ring, as in 5-hydroxytryptophan, modifies these fluorescent properties. This modification can be exploited to create sensitive probes for studying protein conformational changes, dynamics, and intermolecular interactions. nih.govmdpi.com

The fluorescence of 5-hydroxytryptophan, like its parent amino acid, is influenced by factors such as solvent polarity, pH, and proximity to quenching groups. nih.govmdpi.com This sensitivity allows researchers to monitor changes in a protein's microenvironment with high precision. For example, a shift in the emission maximum can indicate a change in the protein's folding state or its binding to a ligand. nih.gov

Furthermore, the unique spectroscopic signature of 5-hydroxytryptophan makes it a valuable tool for advanced techniques like Fluorescence Resonance Energy Transfer (FRET), which is used to measure distances and detect interactions between molecules. scispace.com By site-specifically incorporating this amino acid, it can act as a donor or acceptor in a FRET pair, providing detailed structural and functional information about protein complexes. scispace.com

Research into Biotechnological Production Routes for 5-Hydroxytryptophan as a Precursor

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid that serves as the immediate precursor in the biosynthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govgoogle.comresearchgate.net Due to its physiological roles, 5-HTP is used in dietary supplements. google.com The primary commercial source of 5-HTP has traditionally been extraction from the seeds of the African plant Griffonia simplicifolia. google.com However, this method can be costly and yield-limited. google.com

To meet growing demand and create a more sustainable supply chain, significant research has focused on developing biotechnological production methods. frontiersin.org Microbial fermentation using engineered microorganisms, particularly Escherichia coli, presents a promising alternative. nih.govgoogle.com This approach involves metabolically engineering the host organism to efficiently convert a simple carbon source, like glucose, or the precursor L-tryptophan into 5-HTP. google.com The key enzymatic step is the hydroxylation of L-tryptophan, catalyzed by the enzyme tryptophan hydroxylase (TPH). nih.govresearchgate.netnih.gov

| Production Method | Source/Organism | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Natural Extraction | Seeds of Griffonia simplicifolia | Established method | Costly, low yields, dependent on plant source | google.com |

| Chemical Synthesis | Chemical precursors | Controlled process | Use of harsh reagents, potential for byproducts | frontiersin.org |

| Microbial Fermentation | Engineered Escherichia coli | Sustainable, potentially cost-effective, uses simple carbon sources | Requires extensive metabolic and protein engineering | nih.govgoogle.com |

The efficiency of biotechnological 5-HTP production hinges on the performance of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthetic pathway. nih.gov Wild-type TPH enzymes often exhibit limitations such as poor catalytic efficiency, low expression levels, and instability, which hinder their industrial application. bohrium.com

To overcome these drawbacks, researchers are employing various protein engineering strategies to improve the properties of TPH. bohrium.comresearchgate.net These strategies include:

Directed Evolution: This involves creating large libraries of TPH mutants and screening them for improved activity or stability. bohrium.com

Site-Specific Mutagenesis: Based on the enzyme's structure, specific amino acid residues near the active site or substrate channel are targeted for mutation to enhance substrate binding or catalytic turnover. bohrium.com

Computational Design: Molecular docking and dynamics simulations are used to predict mutations that will improve enzyme characteristics, such as thermostability. bohrium.comresearchgate.net

For example, a semi-rational design approach combining alanine-scanning mutagenesis with saturation and combinatorial mutagenesis has been used to successfully identify TPH2 mutants with significantly higher catalytic efficiency and thermal stability. bohrium.com By optimizing the enzyme and its expression, researchers have achieved substantial increases in 5-HTP production in engineered microbial systems. researchgate.net

Emerging Interdisciplinary Research Directions in Chemical Biology, Materials Science, and Nanotechnology

The ability to precisely incorporate Fmoc-5-hydroxy-DL-tryptophan into synthetic peptides is paving the way for innovations across multiple scientific disciplines.

Chemical Biology: In chemical biology, peptides containing 5-hydroxytryptophan serve as sophisticated tools to probe biological systems. Its unique fluorescent properties allow for real-time monitoring of protein-protein interactions, enzyme activity, and cellular signaling pathways with minimal perturbation. nih.govnih.gov

Materials Science: The incorporation of this non-canonical amino acid can imbue peptides with novel self-assembly properties. The hydroxyl group can participate in hydrogen bonding networks, influencing the formation of hydrogels, fibrils, and other nanostructured biomaterials. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for functional devices.

Nanotechnology: On the nanoscale, peptides functionalized with 5-hydroxytryptophan can be used to create advanced biosensors. The fluorescence of the amino acid could be designed to change upon binding to a specific analyte, providing a detectable signal. Furthermore, these peptides can be used to functionalize nanoparticles, directing their assembly or targeting them to specific biological locations for imaging or therapeutic purposes.

The convergence of these fields promises to unlock new functionalities and applications, driven by the unique chemical and physical properties conferred by 5-hydroxytryptophan.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-5-hydroxy-DL-tryptophan, and what critical parameters influence yield?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc (fluorenylmethyloxycarbonyl) protection for the amino group. Key parameters include:

- Coupling efficiency : Use of activators like HBTU/HOBt in DMF to ensure complete reaction .

- Deprotection : 20% piperidine in DMF for Fmoc removal, monitored via UV-Vis or ninhydrin tests .

- Hydroxyl group protection : Temporary protecting groups (e.g., tert-butyl) may be required for the 5-hydroxy moiety to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection at 280 nm (tryptophan absorbance) to assess purity (>95% recommended) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 437.2 for this compound) .

- NMR : ¹H/¹³C NMR in DMSO-d6 to verify Fmoc group presence (δ ~7.3–7.9 ppm for fluorenyl protons) and hydroxy-tryptophan backbone .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for solvent handling .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

- Storage : Store desiccated at -20°C under inert gas (N2/Ar) to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in solid-phase protocols?

- Methodological Answer :

- Coupling Reagents : Replace HBTU with COMU for improved solubility and reduced racemization .

- Microwave-Assisted SPPS : Reduces reaction time (e.g., 10 min coupling at 50°C vs. 1 hr conventional) while maintaining >90% yield .

- Real-Time Monitoring : Use in-line FTIR to track Fmoc deprotection kinetics and adjust piperidine concentration dynamically .

Q. What experimental strategies resolve contradictions in NMR spectral data for this compound across different solvent systems?

- Methodological Answer :

- Solvent Effects : DMSO-d6 stabilizes the indole NH via hydrogen bonding, whereas CDCl3 may cause peak broadening due to aggregation. Compare spectra in both solvents to assign ambiguous signals .

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 50°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in crowded regions (e.g., δ 3.0–4.5 ppm for backbone protons) .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy studies of 5-hydroxy-DL-tryptophan derivatives?

- Methodological Answer :

- Metabolic Stability Assays : Incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., CYP450 oxidation) .

- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions, which impact bioavailability .

- In Vivo Imaging : Radiolabel the Fmoc group (e.g., ¹⁸F) to track tissue distribution via PET/MRI .

Q. What methodologies validate the analytical sensitivity and specificity of HPLC assays for this compound in complex matrices?

- Methodological Answer :

- ICH Validation : Follow Q2(R1) guidelines for linearity (R² >0.99), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD <2%) .

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to confirm method robustness against degradation products .

- Matrix Effects : Spike synthetic serum or cell lysates to assess recovery rates (>85% acceptable) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the antioxidant vs. pro-oxidant effects of 5-hydroxy-DL-tryptophan derivatives?

- Methodological Answer :

- Redox Profiling : Use cyclic voltammetry to measure oxidation potential; compounds with Epa <0.5 V (vs. Ag/AgCl) are prone to pro-oxidant behavior .

- Cell-Based Assays : Compare ROS levels (via DCFH-DA fluorescence) in normal vs. oxidative stress models (e.g., H2O2-treated cells) .

- Dose-Dependence : Establish a biphasic response curve; low doses (µM) may act as antioxidants, while high doses (mM) induce oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。